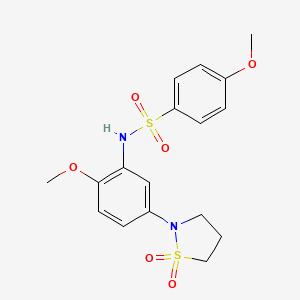
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. For example, the study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides provided detailed structural characterization through these methods, ensuring the accuracy of the synthesized compounds . The molecular docking studies were also performed to understand the interaction of these molecules with their target proteins, which is crucial for their potential therapeutic applications .
Chemical Reactions Analysis
The chemical reactivity of the synthesized sulfonamides is highlighted in their ability to inhibit various biological targets. For instance, certain benzenesulfonamides were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury . The thiourea derivatives bearing the benzenesulfonamide moiety were evaluated for their antimycobacterial activity, with some compounds showing high potency against Mycobacterium tuberculosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect their solubility, stability, and overall reactivity. For example, the presence of methoxy groups and the specific arrangement of substituents on the phenyl ring can alter the lipophilicity and, consequently, the biological activity of these compounds . The antimicrobial and antioxidant activities of the N-(6-Indazolyl) benzenesulfonamide derivatives were also attributed to their unique chemical structures .
Scientific Research Applications
Anticancer Potential
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents : This research focused on novel aminothiazole-paeonol derivatives, finding high anticancer potential, especially against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). These compounds demonstrated superiority over 5-fluorouracil due to higher potency against these cancer cell lines and lower cytotoxicity to fibroblasts, indicating promise as anticancer agents for gastrointestinal adenocarcinoma (Tsai et al., 2016).
Electrochemical and Spectroelectrochemical Properties
Synthesis, structural characterizations, and electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines : The study synthesized and characterized various compounds, revealing insights into their electrochemical behaviors. The research detailed the redox behaviors of ZnPc, PbPc, and CoPc complexes in solution, providing valuable information on their ligand-based and metal-based electron transfer reactions, contributing to the understanding of these compounds in various applications (Kantekin et al., 2015).
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-24-14-5-7-15(8-6-14)27(22,23)18-16-12-13(4-9-17(16)25-2)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEONGTUWLYHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)
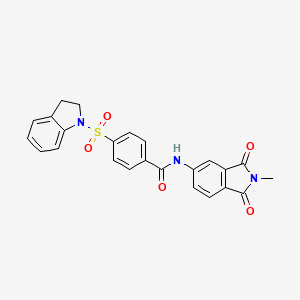
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
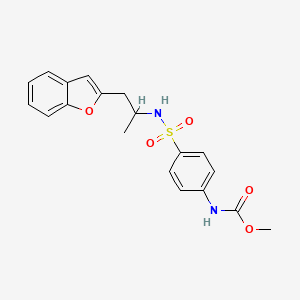
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)
![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)
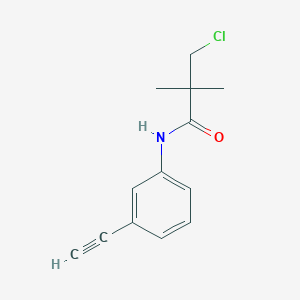
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

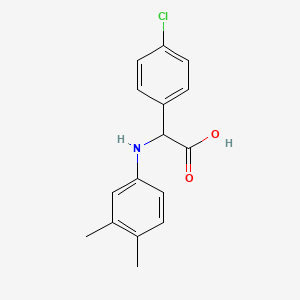
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)
![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)